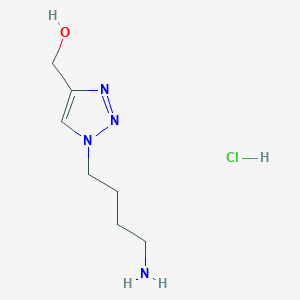
3-アジド-2,2-ジメチルプロパン-1-アミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-2,2-dimethylpropan-1-amine hydrochloride (3-ADPA-HCl) is an organic compound with a molecular formula of C4H11ClN2O2. It is a white solid, soluble in water and alcohol, and is used in organic synthesis as an intermediate in the preparation of a variety of compounds. It is a versatile reagent that can be used in the synthesis of a range of compounds, such as peptides, peptide-based drugs, and other organic molecules. 3-ADPA-HCl has a variety of applications in the pharmaceutical, biotechnology, and chemical industries, and is a valuable tool for the study of biochemical and physiological processes.
科学的研究の応用
ヘテロ環の合成
3-アジド-2,2-ジメチルプロパン-1-アミン塩酸塩: は、数多くの医薬品や農薬の核となる構造である様々なヘテロ環の合成に利用されます 。この化合物のアジド基は、分子内または分子間環化などの様々な反応を起こし、5員環または6員環、さらにはより大きな縮合系を形成することができます。
クリックケミストリー
この化合物は、バイオコンジュゲーションに広く用いられる生体適合性の化学反応のクラスであるクリックケミストリーにおいて、広く使用されています 。3-アジド-2,2-ジメチルプロパン-1-アミン塩酸塩のアジド基は、アルキンと反応して安定なトリアゾール環を形成し、この反応は非常に選択性が高く、効率的で、副生成物が最小限に抑えられます。
デンドリマーの官能基化
デンドリマーは、薬物送達に多くの用途を持つ、高度に分岐した星型の高分子です。3-アジド-2,2-ジメチルプロパン-1-アミン塩酸塩は、デンドリマーにアジド官能基を導入するために使用でき、クリックケミストリーによるさらなる官能基化を可能にします .
光線力学療法
癌の治療に用いられる光線力学療法の分野では、3-アジド-2,2-ジメチルプロパン-1-アミン塩酸塩は、テトラフェニルポルフィン亜鉛などの光増感剤の官能基化に使用することができます。 この官能基化により標的療法が可能になり、アジド基を使用して光増感剤を特定の生物学的標的に結合させることができます .
マンノピラノシドデンドリマーの合成
マンノピラノシドデンドリマーは、多くの生物学的プロセスにおいて重要な、多価糖タンパク質相互作用の研究に重要です。3-アジド-2,2-ジメチルプロパン-1-アミン塩酸塩は、これらのデンドリマーの合成に使用され、これらの相互作用を調査するためのプラットフォームを提供します .
作用機序
Target of Action
The compound “3-Azido-2,2-dimethylpropan-1-amine hydrochloride” contains an azide group. Azides are often used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This suggests that the compound could be used to modify other molecules or structures, such as proteins or polymers.
Mode of Action
The azide group in “3-Azido-2,2-dimethylpropan-1-amine hydrochloride” can react with alkynes to form a stable triazole ring, a process known as the Huisgen cycloaddition . This reaction is often used in the synthesis of various pharmaceutical and biologically active compounds.
Action Environment
The action of “3-Azido-2,2-dimethylpropan-1-amine hydrochloride” could be influenced by various environmental factors, such as temperature, pH, and the presence of other reactive species. For example, the azide-alkyne Huisgen cycloaddition is often catalyzed by copper(I), so the presence of this metal could significantly increase the reaction rate .
生化学分析
Biochemical Properties
3-Azido-2,2-dimethylpropan-1-amine hydrochloride plays a significant role in biochemical reactions due to its azido group, which can participate in click chemistry reactions. This compound interacts with enzymes, proteins, and other biomolecules through its azido group, forming stable triazole linkages. These interactions are crucial for studying multivalent carbohydrate-protein interactions and for functionalizing biomolecules in photodynamic therapy . The azido group of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can be used to modify bismethylolpropionic acid monomers, generating high-generation dendrimers .
Cellular Effects
3-Azido-2,2-dimethylpropan-1-amine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s azido group allows it to be incorporated into cellular components, affecting their function and localization. Studies have shown that 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can be used to study multivalent carbohydrate-protein interactions, which are essential for understanding cell-cell communication and immune responses . Additionally, the compound’s ability to form stable triazole linkages makes it a valuable tool for investigating cellular processes and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride involves its azido group, which can undergo click chemistry reactions to form stable triazole linkages with biomolecules. This mechanism allows the compound to modify proteins, enzymes, and other cellular components, influencing their activity and function. The azido group can also participate in enzyme inhibition or activation, depending on the specific biomolecule it interacts with . These interactions can lead to changes in gene expression and cellular metabolism, making 3-Azido-2,2-dimethylpropan-1-amine hydrochloride a valuable tool for studying biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, but it can degrade over time if exposed to heat or light Long-term studies have shown that 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can have lasting effects on cellular function, particularly in in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride vary with different dosages in animal models. At low doses, the compound can be used to study specific biochemical pathways and cellular processes without causing significant toxicity . At higher doses, 3-Azido-2,2-dimethylpropan-1-amine hydrochloride can exhibit toxic or adverse effects, including cell death and disruption of metabolic processes. These threshold effects are important for determining the compound’s safety and efficacy in biochemical research and pharmaceutical development.
Metabolic Pathways
3-Azido-2,2-dimethylpropan-1-amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s azido group allows it to participate in click chemistry reactions, modifying biomolecules and affecting their function
Transport and Distribution
The transport and distribution of 3-Azido-2,2-dimethylpropan-1-amine hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s azido group allows it to be transported across cell membranes and distributed within various cellular compartments . These interactions can affect the compound’s localization and accumulation, influencing its activity and function in biochemical reactions.
Subcellular Localization
3-Azido-2,2-dimethylpropan-1-amine hydrochloride is localized within specific subcellular compartments, where it can exert its effects on cellular processes. The compound’s azido group allows it to be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications and targeting signals . These interactions can influence the compound’s activity and function, making it a valuable tool for studying subcellular processes and biochemical pathways.
特性
IUPAC Name |
3-azido-2,2-dimethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4.ClH/c1-5(2,3-6)4-8-9-7;/h3-4,6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQESYUDWCXFBAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321622-19-8 |
Source


|
| Record name | 3-azido-2,2-dimethylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














